

# Spectroscopic Profile of 6-Amino-1-naphthalenesulfonic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Amino-1-naphthalenesulfonic acid

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## Introduction

**6-Amino-1-naphthalenesulfonic acid**, also known as Dahl's Acid, is a key intermediate in the synthesis of various dyes and pigments. Its chemical structure, consisting of a naphthalene core substituted with both an amino and a sulfonic acid group, imparts specific spectroscopic properties that are crucial for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the available spectroscopic data for **6-Amino-1-naphthalenesulfonic acid**, including detailed experimental protocols and data summaries.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **6-Amino-1-naphthalenesulfonic acid**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 1-Aminonaphthalene-6-sulfonic acid\*

Chemical Shift (ppm)	Multiplicity	Assignment
8.204	Doublet	Aromatic CH
7.986	Multiplet	Aromatic CH
7.943	Multiplet	Aromatic CH
7.819	Multiplet	Aromatic CH
7.57	Multiplet	Aromatic CH

Note: Data obtained for 1-Aminonaphthalene-6-sulfonic acid, which is an alternative name for **6-Amino-1-naphthalenesulfonic acid**. The spectrum was recorded in DMSO-d6.[1]

Table 2: Mass Spectrometry Data for 1-Aminonaphthalene-6-sulfonic acid\*

m/z	Relative Intensity (%)	Assignment
223.0	100.0	[M] <sup>+</sup> (Molecular Ion)
224.0	12.4	[M+1] <sup>+</sup>
225.0	5.8	[M+2] <sup>+</sup>
142.0	14.5	Fragment Ion
130.0	10.8	Fragment Ion
115.0	44.7	Fragment Ion

Note: Data obtained for 1-Aminonaphthalene-6-sulfonic acid.[1]

Table 3: Infrared (IR) Spectroscopy Data

While a complete, peer-reviewed IR spectrum with peak assignments for **6-Amino-1-naphthalenesulfonic acid** is not readily available in the searched literature, characteristic absorption bands for related naphthalenesulfonic acid derivatives can be expected. These typically include:

Wavenumber Range (cm <sup>-1</sup> )	Functional Group	Vibration Mode
3400-3200	O-H (of SO <sub>3</sub> H), N-H	Stretching
3000-2500	C-H (aromatic)	Stretching
~1600	C=C (aromatic)	Stretching
1200-1030	S=O (sulfonic acid)	Stretching
692	C-S	Stretching

Note: These are general ranges and specific peaks may vary. Data is inferred from spectra of related compounds.[\[2\]](#)[\[3\]](#)

#### <sup>13</sup>C NMR and UV-Visible Spectroscopic Data

Despite a thorough search of available literature, specific <sup>13</sup>C NMR and UV-Visible spectroscopic data for **6-Amino-1-naphthalenesulfonic acid** could not be located.

## Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following sections outline the protocols for the key experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR Spectroscopy Protocol

A sample of 1-Aminonaphthalene-6-sulfonic acid was prepared as a saturated solution in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The <sup>1</sup>H NMR spectrum was acquired on a 399.65 MHz NMR spectrometer.[\[1\]](#) Standard acquisition parameters for routine <sup>1</sup>H NMR would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.

## Mass Spectrometry

### Electron Ionization Mass Spectrometry (EI-MS) Protocol

The mass spectrum of 1-Aminonaphthalene-6-sulfonic acid was obtained using a direct insertion probe with an electron ionization source operating at 75 eV. The source temperature was maintained at 190 °C, and the sample temperature was 250 °C.[1]

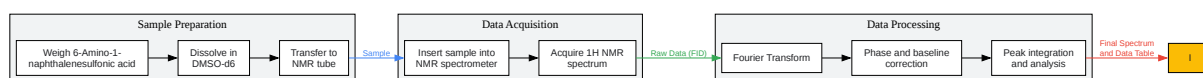
## Infrared (IR) Spectroscopy

### FTIR Spectroscopy (KBr Pellet Method) Protocol

For solid samples like **6-Amino-1-naphthalenesulfonic acid**, the KBr pellet technique is commonly employed.[4][5] A small amount of the finely ground solid sample (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then compressed in a die under high pressure to form a thin, transparent pellet. The FTIR spectrum is recorded by passing an infrared beam through the pellet. A background spectrum of a pure KBr pellet is typically recorded first for background correction.

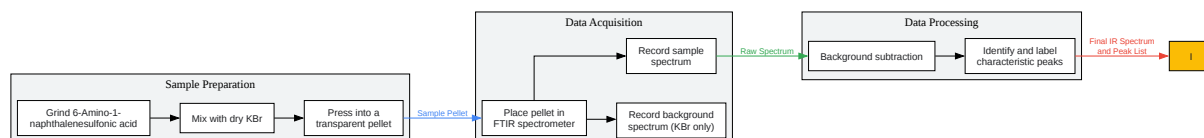
## Visualizations

### Experimental Workflows



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Caption: Workflow for <sup>1</sup>H NMR Spectroscopy.



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Caption: Workflow for FTIR Spectroscopy (KBr Pellet Method).

## Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of **6-Amino-1-naphthalenesulfonic acid**. The provided  $^1\text{H}$  NMR and mass spectrometry data, along with the characteristic IR absorption regions, serve as a valuable reference for the identification and characterization of this compound. The detailed experimental protocols offer guidance for reproducing these results. Further research is warranted to obtain and publish the  $^{13}\text{C}$  NMR and UV-Visible spectra to complete the spectroscopic profile of this important chemical intermediate.

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